

# Application Notes and Protocols: Sonogashira Cross-Coupling of 1,9-Diiodoanthracene

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## Compound of Interest

Compound Name: Anthracene, 1,9-diiodo-

Cat. No.: B15158516

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These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction of 1,9-diiodoanthracene. This reaction is a powerful tool for the synthesis of 1,9-dialkynylanthracene derivatives, a class of compounds with significant potential in materials science and drug discovery due to their unique photophysical properties and biological activity.

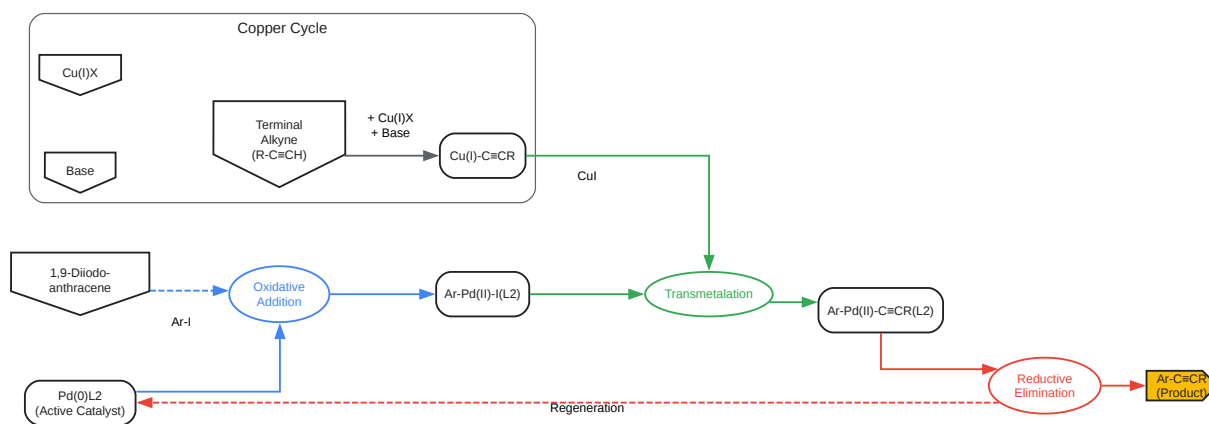
## Introduction

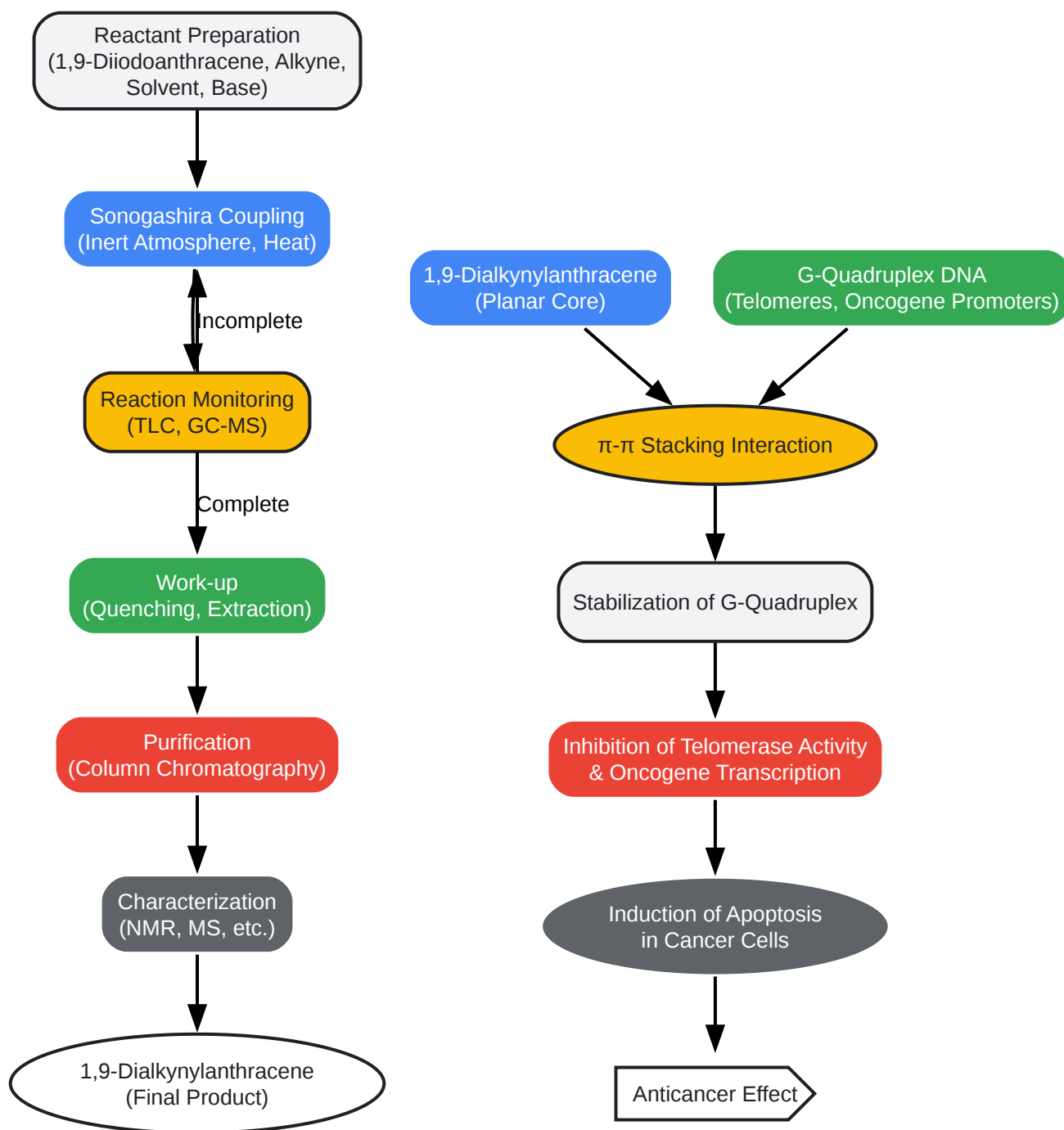
The Sonogashira cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp<sup>2</sup>-hybridized carbon atoms of aryl or vinyl halides. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become a cornerstone of modern organic synthesis. Its tolerance of a wide range of functional groups makes it particularly suitable for the synthesis of complex molecules.

The 1,9-disubstituted anthracene scaffold is of particular interest due to the unique steric and electronic environment around the anthracene core. The introduction of alkyne functionalities at these positions can lead to novel fluorescent probes, molecular sensors, and potential therapeutic agents. For instance, anthracene derivatives have been investigated as G-quadruplex ligands, which are of interest in anticancer drug development.<sup>[1]</sup>

## Reaction Mechanism and Workflow

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne.





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## References

- 1. Synthesis and evaluation of bis(imino)anthracene derivatives as G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
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